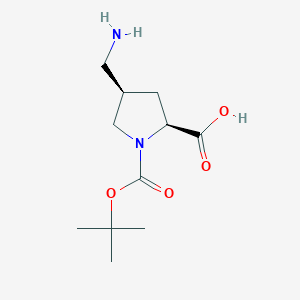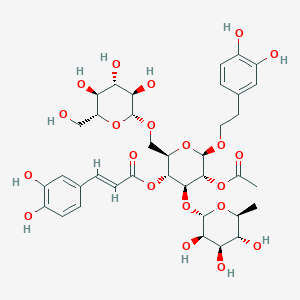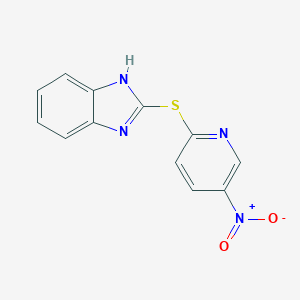
2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of applications in various fields, such as medicinal chemistry and organic synthesis. This compound has a unique molecular structure that makes it an ideal candidate for several research applications.
Mecanismo De Acción
The mechanism of action of 2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole is not fully understood. However, it has been suggested that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been suggested that this compound exhibits anti-inflammatory and anti-microbial activity by inhibiting the production of pro-inflammatory cytokines and disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole are still being studied. However, it has been shown to exhibit potent anti-tumor activity against various cancer cell lines. It has also been shown to possess anti-inflammatory and anti-microbial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole in lab experiments include its potent anti-tumor, anti-inflammatory, and anti-microbial properties. It is also a versatile compound that can be used as a building block for the synthesis of other compounds. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole. One direction is to further study its mechanism of action and potential toxicity. Another direction is to explore its potential applications in other fields, such as materials science and environmental science. Additionally, researchers can explore the synthesis of new compounds using 2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole as a building block.
Métodos De Síntesis
2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 5-nitropyridine-2-thiol with o-phenylenediamine in the presence of a catalyst such as zinc chloride. This reaction yields 2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole in good yields.
Aplicaciones Científicas De Investigación
2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole has several scientific research applications, including medicinal chemistry and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit potent anti-tumor activity against various cancer cell lines. It has also been shown to possess anti-inflammatory and anti-microbial properties. In organic synthesis, this compound can be used as a building block for the synthesis of other compounds.
Propiedades
Número CAS |
79134-13-7 |
|---|---|
Nombre del producto |
2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole |
Fórmula molecular |
C12H8N4O2S |
Peso molecular |
272.28 g/mol |
Nombre IUPAC |
2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C12H8N4O2S/c17-16(18)8-5-6-11(13-7-8)19-12-14-9-3-1-2-4-10(9)15-12/h1-7H,(H,14,15) |
Clave InChI |
VNSVXIFNTLTYDL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=NC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)SC3=NC=C(C=C3)[N+](=O)[O-] |
Otros números CAS |
79134-13-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B183325.png)
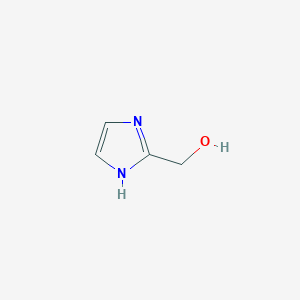

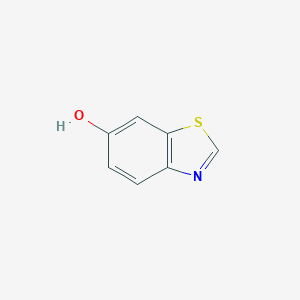
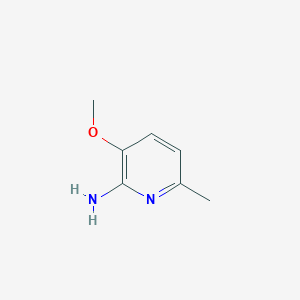
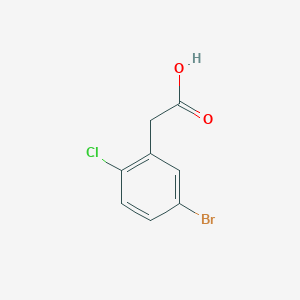
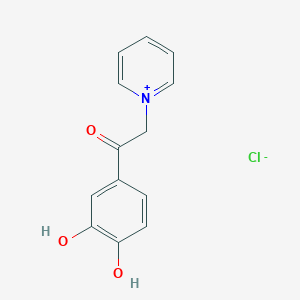
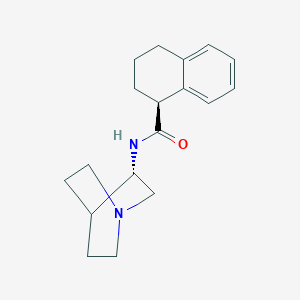

![N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B183340.png)

